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molecular formula C18H21NO B1665903 Azacyclonol CAS No. 115-46-8

Azacyclonol

Cat. No. B1665903
M. Wt: 267.4 g/mol
InChI Key: ZMISODWVFHHWNR-UHFFFAOYSA-N
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Patent
US05541331

Procedure details

A 1.4 L hydrogenation shaker bomb was charged with 43.00 grams (0.165 moles) diphenyl-4-pyridylcarbinol, 8.00 grams 50% H2O wet 5% Pd on carbon (4 grams dry) and 350 ml xylene. The bomb was sealed, pressurized with 900 psi H2, and heated with shaking to 170° C. After 17 hours, the pressure was 1075 psi (at 170° C.) and the bomb was allowed to cool. The contents are poured out, heated to 70° C. and suction filtered carefully to remove the catalyst. GC analysis of the filtrate and washes at this point indicated 6.9% azacyclonol and 0.05% diphenyl-4-pyridylcarbinol. The filtrate was topped off on a rotary evaporator to a constant weight (42.65 grams). The sticky crude azacyclonol was removed and recrystallized from 200 ml heptane and 165 ml xylene. After chilling, filtration and over drying (2 hours, 100° C., 15 mm) a yield of 37.84 grams or 86.0% of azacyclonol was obtained, having a melting point of 163°-166° C.
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O>C1(C)C(C)=CC=CC=1>[CH:4]1[CH:5]=[CH:6][C:1]([C:7]([OH:8])([CH:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(O)(C1=CC=NC=C1)C1=CC=CC=C1
Name
Quantity
8 g
Type
reactant
Smiles
O
Name
Quantity
350 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
with shaking to 170° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bomb was sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
1075 psi (at 170° C.)
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
The contents are poured out
TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C.
FILTRATION
Type
FILTRATION
Details
suction filtered carefully
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
The filtrate was topped off on a rotary evaporator to a constant weight (42.65 grams)
CUSTOM
Type
CUSTOM
Details
The sticky crude azacyclonol was removed
CUSTOM
Type
CUSTOM
Details
recrystallized from 200 ml heptane and 165 ml xylene
TEMPERATURE
Type
TEMPERATURE
Details
After chilling
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
over drying (2 hours, 100° C., 15 mm) a yield of 37.84 grams
Duration
2 h

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C=1C=CC(=CC1)C(C=2C=CC=CC2)(C3CCNCC3)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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